![molecular formula C34H22O4 B3038667 4-[2,4,5-三(4-甲酰苯基)苯基]苯甲醛 CAS No. 883835-33-4](/img/structure/B3038667.png)

4-[2,4,5-三(4-甲酰苯基)苯基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

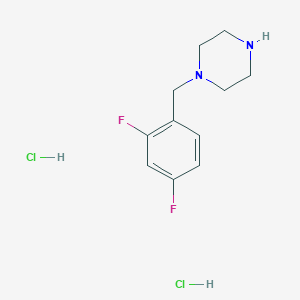

“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .

Molecular Structure Analysis

The molecular structure of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

科学研究应用

1. Optoelectronic Processes in Covalent Organic Frameworks (COFs) This compound can be used as a building block in the construction of COFs. These frameworks are crystalline porous materials that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers. This opens the door to numerous functionalities and potential applications, including the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

Solar-Driven Applications of COFs

COFs made from this compound can be used in solar-driven applications, including water splitting, CO2 conversion, and photocatalytic degradation of pollutants in wastewater .

Environmental Remediation

COFs synthesized from this compound can be used in environmental remediation. They can be used in sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

Hydrogen Evolution

When dispersed in water and combined with platinum nanoparticles as a proton reduction catalyst and triethanolamine as a sacrificial donor, the hydrogen evolution from COFs made from this compound can reach high values .

5. Synthesis of Electro- and Photoactive COFs This compound can be used in the synthesis of electro- and photoactive COFs. These COFs can be used in the construction of well-defined novel optoelectronic materials and devices .

Synthesis of Benzoxazole

This compound can react with 2,5-diamino-1,4-benzenediol dihydrate (DABD) under solar irradiation to produce a dark yellow benzoxazole .

These are just a few of the many potential applications of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde”. The modular nature of COFs allows for an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .

作用机制

Target of Action

It is known that this compound is used as an organic intermediate in the synthesis of covalent organic frameworks (cofs) . COFs are a class of polymers with high porosity and structural periodicity .

Mode of Action

It is known to participate in the formation of cofs . These frameworks are formed through the precise organization of molecular building blocks into two-dimensional (2D) layered structures or three-dimensional (3D) networks .

Biochemical Pathways

The compound is involved in the synthesis of COFs, which are formed through a condensation reaction . The resulting COFs have shown promising applications in molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

The result of the action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is the formation of COFs. These frameworks have inherent porosity and structural periodicity . They have shown promising applications in various fields, including molecule storage and separation, heterogeneous catalysis, sensing, energy storage, and optoelectronics .

Action Environment

The action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is influenced by environmental factors such as temperature. For instance, the synthesis of COFs involving this compound takes place over three days at a temperature of 90°C, which is then lowered to room temperature .

属性

IUPAC Name |

4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERQSUZHFINIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)

![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)

![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)